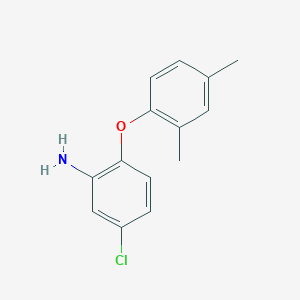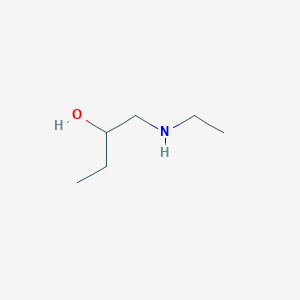
2,4-Dichloro-3-fluoropyridine
概要
説明
2,4-Dichloro-3-fluoropyridine is a halogenated pyridine derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various organic compounds. The presence of multiple halogens on the pyridine ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, such as 2,4-dichloro-3-fluoropyridine, often involves halogen dance reactions, which allow for the introduction of different halogen atoms onto the pyridine ring. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential to create complex halogenated pyridines that can serve as precursors to compounds like 2,4-dichloro-3-fluoropyridine .
Molecular Structure Analysis
The molecular structure of 2,4-dichloro-3-fluoropyridine is characterized by the presence of chlorine and fluorine atoms on the pyridine ring. These halogens significantly influence the electronic properties of the molecule, such as electron density and reactivity, which are crucial for its chemical behavior in subsequent reactions.
Chemical Reactions Analysis
Chemoselective functionalization of halogenated pyridines is a key aspect of their reactivity. For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine shows how specific halogens can be selectively substituted under certain conditions, such as palladium-catalyzed amination or SNAr conditions . These reactions are indicative of the types of transformations that 2,4-dichloro-3-fluoropyridine may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dichloro-3-fluoropyridine are influenced by the halogens attached to the pyridine ring. These properties include boiling and melting points, solubility, and stability, which are important for handling and storage of the compound. The presence of halogens also affects the compound's reactivity, as seen in the selective functionalization and substitution reactions .
科学的研究の応用
Synthesis and Chemical Properties
2,4-Dichloro-3-fluoropyridine has been widely studied for its chemical properties and synthesis processes. For instance, Hand and Baker (1989) described the synthesis of fluoropyridines, emphasizing the versatility of these compounds in various chemical reactions, including the formation of novel structures (Hand & Baker, 1989). Additionally, the work of Marsais et al. (1988) on the directed lithiation of halopyridines showcases the chemoselectivity and regioselectivity in synthesizing disubstituted pyridines, highlighting the importance of 2,4-Dichloro-3-fluoropyridine in such processes (Marsais et al., 1988).
Applications in Medical Imaging
Carroll et al. ((2007) explored the use of fluoropyridines, including compounds similar to 2,4-Dichloro-3-fluoropyridine, in medical imaging, specifically in Positron Emission Tomography (PET). They emphasized the importance of fluorine positioning in these compounds for stability and efficacy in imaging applications (Carroll, Nairne, & Woodcraft, 2007).
Use in Organic Synthesis and Catalysis
The compound has been instrumental in organic synthesis and catalysis. For example, Bobbio and Schlosser (2001) studied the deprotonation of trihalopyridines, including similar compounds to 2,4-Dichloro-3-fluoropyridine, to introduce functional groups for pharmaceutical research, demonstrating its potential in the synthesis of new structures (Bobbio & Schlosser, 2001). Furthermore, Boudakian (1981) investigated the synthesis of fluorinated pyridines, highlighting the relevance of 2,4-Dichloro-3-fluoropyridine in developing new fluorination techniques (Boudakian, 1981).
Photolytic Degradation in Wastewaters
Stapleton et al. (2006) researched the photolytic degradation of halogenated pyridines, including compounds like 2,4-Dichloro-3-fluoropyridine, in wastewaters. Their findings are crucial for understanding the environmental impact and treatment of such compounds in pharmaceutical effluents (Stapleton, Emery, Mantzavinos, & Papadaki, 2006).
Safety And Hazards
将来の方向性
Fluoropyridines, including 2,4-Dichloro-3-fluoropyridine, have potential applications in various biological fields . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .
特性
IUPAC Name |
2,4-dichloro-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLNWRWYEJBBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601950 | |
| Record name | 2,4-Dichloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-fluoropyridine | |
CAS RN |
628691-85-0 | |
| Record name | 2,4-Dichloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)




![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)




![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)
